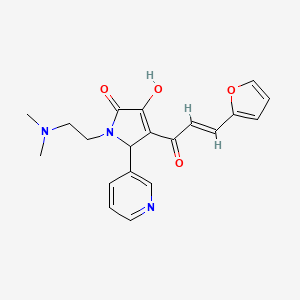

(E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Description

The compound (E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core with distinct substituents:

- Position 4: An (E)-configured 3-(furan-2-yl)acryloyl moiety, contributing π-π stacking interactions and electronic effects.

- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing acidity.

- Position 5: A pyridin-3-yl group, which may improve bioavailability compared to purely aromatic substituents.

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-22(2)10-11-23-18(14-5-3-9-21-13-14)17(19(25)20(23)26)16(24)8-7-15-6-4-12-27-15/h3-9,12-13,18,25H,10-11H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCDQMPFJDDDPF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C=CC2=CC=CO2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(C(=C(C1=O)O)C(=O)/C=C/C2=CC=CO2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.35 g/mol. The structure features a furan ring, a pyridine moiety, and a pyrrolone core, which are known to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells, including enzymes and receptors involved in cancer progression. The presence of the furan and pyridine rings enhances its ability to form hydrogen bonds and engage in π-stacking interactions, which are critical for binding to biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties , particularly against non-small cell lung cancer (NSCLC) cell lines. For instance, studies have shown that derivatives of similar structures can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The mechanism involves selective inhibition of mutant EGFR variants while sparing wild-type EGFR, thereby reducing potential side effects associated with conventional therapies .

Antimicrobial Properties

In addition to its anticancer activity, the compound has also demonstrated antimicrobial effects against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance. The presence of pyridine and furan rings contributes to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other compounds like (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. While both exhibit anticancer properties, the former shows enhanced selectivity towards mutant EGFR variants .

Scientific Research Applications

Structural Features

The compound features several notable functional groups:

- Dimethylamino group : Potentially enhances pharmacological properties.

- Furan moiety : May participate in biological interactions.

- Pyridine ring : Contributes to the compound's electronic properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Data Table: Antitumor Activity Summary

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains, particularly Gram-positive bacteria. Preliminary tests indicate effectiveness against strains such as Staphylococcus aureus.

Data Table: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

Case Study 1: Antitumor Efficacy in Cancer Cell Lines

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of the compound on A549 lung cancer cells. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death.

Case Study 2: Antimicrobial Effects Against Staphylococcus aureus

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus. The findings revealed that it exhibited significant inhibitory effects, with a minimum inhibitory concentration of 32 µg/mL. This suggests its potential role in developing new antibiotics, especially given the rising resistance to existing treatments.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with three analogs from the literature:

Key Observations :

- R1: The dimethylaminoethyl group (target) balances basicity and solubility better than diethylaminoethyl (Analog 1) or morpholinoethyl (Analog 3).

- R4 : The acryloyl group (target, Analog 3) offers conformational rigidity compared to furoyl (Analog 1) or benzoyl (Analog 2) groups.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including pyrrole ring formation and functionalization of aromatic groups. Key steps include:

- Reaction Optimization : Use of anhydrous solvents (e.g., THF or DMF) and catalysts (e.g., Pd-based catalysts for cross-coupling reactions) to enhance yield .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the compound.

- Purity Assessment : Analytical techniques like HPLC (C18 column, UV detection) and -NMR to confirm purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- - and -NMR to identify proton and carbon environments (e.g., hydroxyl, acryloyl, and pyridinyl groups) .

- FTIR for functional group analysis (e.g., C=O stretch at ~1650–1750 cm) .

- Molecular Weight : HRMS (ESI or MALDI-TOF) to verify the molecular formula .

- Crystallography : Single-crystal X-ray diffraction (XRD) for absolute stereochemistry and bond geometry .

Q. How can researchers confirm the stereochemistry of the acryloyl group (E/Z isomerism)?

- Methodological Answer :

- NMR Coupling Constants : values (>12 Hz for trans configuration in acryloyl groups) .

- XRD : Definitive confirmation of the (E)-configuration via crystallographic data .

- Chiral HPLC : To resolve enantiomers if chiral centers are present .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

- Methodological Answer :

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized computational models (e.g., Gaussian or ORCA software) .

- Dynamic Effects : Consider temperature-dependent NMR studies to account for conformational flexibility in solution .

- Literature Benchmarking : Align data with structurally similar compounds (e.g., furan- and pyridine-containing analogs) .

Q. What strategies are recommended for designing analogs to study structure-activity relationships (SAR)?

- Methodological Answer :

- Functional Group Modifications :

| Target Region | Modification Strategy | Example |

|---|---|---|

| Furan ring | Replace with thiophene or pyrazole | Enhanced metabolic stability |

| Pyridinyl group | Introduce electron-withdrawing substituents (e.g., -Cl, -CF) | Tune binding affinity |

- Synthetic Routes : Use Suzuki-Miyaura coupling for aryl substitutions or reductive amination for amine derivatives .

Q. How can reaction mechanisms involving the compound’s functional groups be investigated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., acryloyl group reactivity under basic conditions) .

- Isotopic Labeling : Use -labeled water to trace hydroxyl group participation in hydrolysis .

- Computational Modeling : Apply DFT to map transition states and activation energies (e.g., furan ring electrophilic substitution) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, serum concentration) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian modeling) to identify outliers or confounding variables .

- Structural Validation : Confirm compound integrity post-bioassay via LC-MS to rule out degradation .

Tables for Reference

Table 1 : Key Analytical Techniques for Characterization

| Technique | Application | Example Data |

|---|---|---|

| -NMR | Proton environment mapping | δ 6.8–7.2 ppm (pyridinyl H) |

| XRD | Stereochemistry | Bond angle: 120.5° (C=C-O) |

| HRMS | Molecular weight | m/z 456.2012 (calculated) |

Table 2 : Common Functional Group Modifications for SAR Studies

| Original Group | Modified Group | Biological Impact |

|---|---|---|

| Furan-2-yl | Thiophene-2-yl | Improved bioavailability |

| Pyridin-3-yl | 5-Chloropyridin-3-yl | Enhanced target binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.